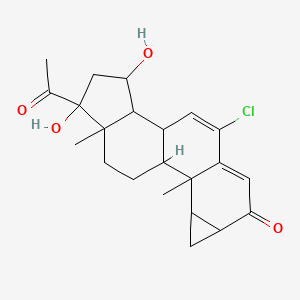

15beta-Hydroxy Cyproterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15beta-Hydroxy Cyproterone is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 . During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The production of 15beta-Hydroxy Cyproterone can be achieved using Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst . This enzyme is highly selective towards the 15beta position, making it an excellent candidate for the production of human drug metabolites and drug precursors . The process involves the conversion of a synthetic testosterone derivative, cyproterone acetate, by CYP106A2 under in vitro and in vivo conditions . Using a Bacillus megaterium whole-cell system overexpressing CYP106A2, sufficient amounts of the product for structure elucidation by nuclear magnetic resonance spectroscopy can be obtained .

Industrial Production Methods: The industrial production of this compound involves scaling up the reaction from shake flasks to bioreactors . Using a bench-top bioreactor and the recombinant Bacillus megaterium system, both a fermentation and a transformation process can be successfully implemented . Optimization of the process led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L, approaching industrial process requirements and future large-scale application .

Analyse Chemischer Reaktionen

Types of Reactions: 15beta-Hydroxy Cyproterone undergoes hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes . It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4 .

Common Reagents and Conditions: The hydroxylation reaction involves the use of cytochrome P450 enzymes, specifically CYP106A2 and CYP3A4 . The reaction conditions include the presence of Bacillus megaterium expressing CYP106A2 as a whole-cell biocatalyst .

Major Products Formed: The major product formed from the hydroxylation of cyproterone acetate is this compound . This compound retains antiandrogen activity but has significantly lower progestogen properties than the mother compound .

Wissenschaftliche Forschungsanwendungen

15beta-Hydroxy Cyproterone has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is a highly interesting drug candidate due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate . The compound is used in the production of human drug metabolites and drug precursors .

Wirkmechanismus

15beta-Hydroxy Cyproterone exerts its effects by blocking androgen receptors, preventing androgens from binding to them . It suppresses the actions of testosterone and its metabolite dihydrotestosterone on tissues . The compound also exerts a negative feedback on the hypothalamo-pituitary axis, inhibiting the secretion of luteinizing hormone and resulting in diminished testosterone levels .

Vergleich Mit ähnlichen Verbindungen

15beta-Hydroxy Cyproterone is similar to cyproterone acetate, which is a very potent synthetic analog of progesterone classified as a progestin . Cyproterone acetate is estimated to be approximately 1200 times more potent as an antiandrogen than 17alpha-acetoxyprogesterone . this compound has significantly lower progestogen properties than cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone .

Eigenschaften

Molekularformel |

C22H27ClO4 |

|---|---|

Molekulargewicht |

390.9 g/mol |

IUPAC-Name |

15-acetyl-9-chloro-13,15-dihydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO4/c1-10(24)22(27)9-18(26)19-12-7-16(23)15-8-17(25)11-6-14(11)21(15,3)13(12)4-5-20(19,22)2/h7-8,11-14,18-19,26-27H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

AZLZJMSZETWMPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol](/img/structure/B12289833.png)

![[1-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B12289834.png)

![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)

![Methyl 2-[1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetate](/img/structure/B12289856.png)

![3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)

![2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride](/img/structure/B12289867.png)

![[4-Acetyloxy-15-[3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289876.png)